molecular formula C20H40N2O2 B4038321 N,N'-bis(2-ethylhexyl)butanediamide

N,N'-bis(2-ethylhexyl)butanediamide

Cat. No.: B4038321
M. Wt: 340.5 g/mol
InChI Key: HFROAVSQZYUARR-UHFFFAOYSA-N
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Description

N,N’-bis(2-ethylhexyl)butanediamide is an organic compound with the molecular formula C19H38N4. It is a secondary amide with two ethylhexyl groups attached to the nitrogen atoms.

Scientific Research Applications

N,N’-bis(2-ethylhexyl)butanediamide has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2-ethylhexyl)butanediamide typically involves the reaction of butanediamine with 2-ethylhexylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In industrial settings, the production of N,N’-bis(2-ethylhexyl)butanediamide involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. The industrial production methods may also include purification steps to remove any impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2-ethylhexyl)butanediamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the amide functional groups and the ethylhexyl substituents .

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one or more substituents on the nitrogen atoms with other functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms with different functional groups .

Mechanism of Action

The mechanism of action of N,N’-bis(2-ethylhexyl)butanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(2-ethylhexyl)adipamide
  • N,N’-bis(2-ethylhexyl)sebacamide
  • N,N’-bis(2-ethylhexyl)malonamide

Uniqueness

N,N’-bis(2-ethylhexyl)butanediamide is unique due to its specific structure and the presence of two ethylhexyl groups attached to the nitrogen atoms. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. Its unique properties make it suitable for specific applications in various fields .

Properties

IUPAC Name

N,N'-bis(2-ethylhexyl)butanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40N2O2/c1-5-9-11-17(7-3)15-21-19(23)13-14-20(24)22-16-18(8-4)12-10-6-2/h17-18H,5-16H2,1-4H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFROAVSQZYUARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC(=O)CCC(=O)NCC(CC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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